
Guanidine, 1-tert-butyl-2-(5-chloro-2-pyridyl)-3-(2-thiazolyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanidine, 1-tert-butyl-2-(5-chloro-2-pyridyl)-3-(2-thiazolyl)- is a complex organic compound that belongs to the class of guanidines. Guanidines are known for their diverse applications in medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by its unique structural features, including a tert-butyl group, a chlorinated pyridine ring, and a thiazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 1-tert-butyl-2-(5-chloro-2-pyridyl)-3-(2-thiazolyl)- typically involves multi-step organic reactions. The process may start with the preparation of the chlorinated pyridine and thiazole intermediates, followed by their coupling with a guanidine derivative under specific conditions. Common reagents used in these reactions include chlorinating agents, coupling reagents, and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Guanidine, 1-tert-butyl-2-(5-chloro-2-pyridyl)-3-(2-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups.
Substitution: The chlorinated pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the replacement of the chlorine atom with other functional groups.
科学研究应用
Guanidine, 1-tert-butyl-2-(5-chloro-2-pyridyl)-3-(2-thiazolyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and agrochemicals.
作用机制
The mechanism of action of guanidine, 1-tert-butyl-2-(5-chloro-2-pyridyl)-3-(2-thiazolyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
Similar compounds include other guanidine derivatives with varying substituents on the pyridine and thiazole rings. Examples include:
- Guanidine, 1-tert-butyl-2-(2-pyridyl)-3-(2-thiazolyl)-
- Guanidine, 1-tert-butyl-2-(5-chloro-2-pyridyl)-3-(4-thiazolyl)-
Uniqueness
The uniqueness of guanidine, 1-tert-butyl-2-(5-chloro-2-pyridyl)-3-(2-thiazolyl)- lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the tert-butyl group, chlorinated pyridine ring, and thiazole ring differentiates it from other guanidine derivatives and influences its reactivity and applications.
属性
CAS 编号 |
72041-80-6 |
|---|---|
分子式 |
C13H16ClN5S |
分子量 |
309.82 g/mol |
IUPAC 名称 |
2-tert-butyl-1-(5-chloropyridin-2-yl)-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C13H16ClN5S/c1-13(2,3)19-11(18-12-15-6-7-20-12)17-10-5-4-9(14)8-16-10/h4-8H,1-3H3,(H2,15,16,17,18,19) |
InChI 键 |
RKXQCFQNCWHGNZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N=C(NC1=NC=C(C=C1)Cl)NC2=NC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


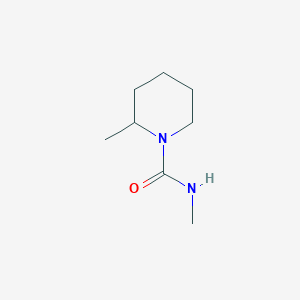
![1-Methyl-1-[(naphthalen-2-yl)oxy]naphthalen-2(1H)-one](/img/structure/B14479339.png)
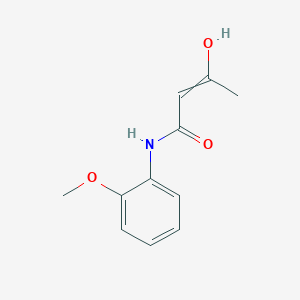
![3-Nitro-4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}benzoic acid](/img/structure/B14479352.png)
![5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14479356.png)
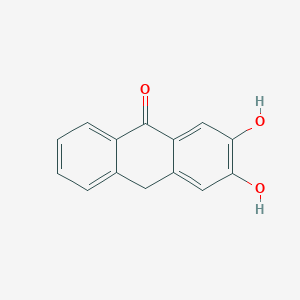
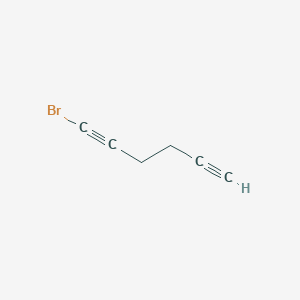
![4,4'-Diethoxy[2,2'-binaphthalene]-1,1'-diol](/img/structure/B14479379.png)
![N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide](/img/structure/B14479386.png)

![3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one](/img/structure/B14479405.png)
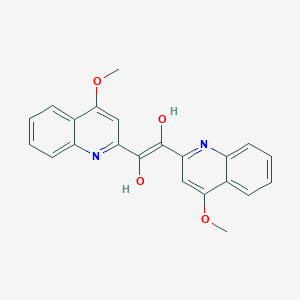

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[[3-[[1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-4-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]-, hexasodium salt](/img/structure/B14479419.png)
